![molecular formula C25H24ClN5O2 B2609771 7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-88-1](/img/structure/B2609771.png)

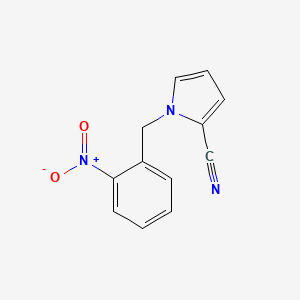

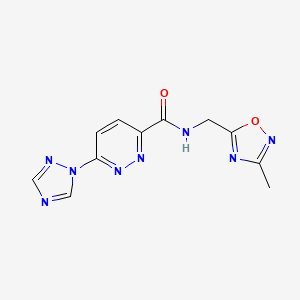

7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a synthetic derivative that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . After evaporation of solvent under vacuum, the residue was purified by silica gel chromatography .Chemical Reactions Analysis

This compound is part of a series of derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The exact chemical reactions involved in its synthesis are not specified in the search results.Wissenschaftliche Forschungsanwendungen

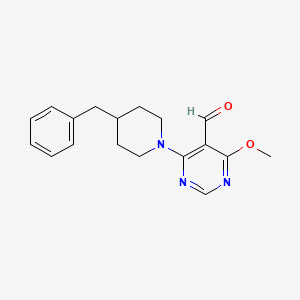

G Protein-Biased Dopaminergics

Researchers have discovered that 1,4-disubstituted aromatic piperazines, a structural motif recognized by aminergic G protein-coupled receptors, can be connected to a lipophilic moiety to increase binding affinity and fine-tune functional properties. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage leads to high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics for conditions requiring dopaminergic intervention (Möller et al., 2017).

In Vitro Receptor Binding Assay

The synthesis and in vitro receptor binding assay of Pyrazolo[1,5-α]pyridines, including derivatives of the compound , have shown significant affinity constants for D4 receptors. This suggests their potential as ligands for dopamine receptors, highlighting their importance in designing drugs targeting the central nervous system (Guca, 2014).

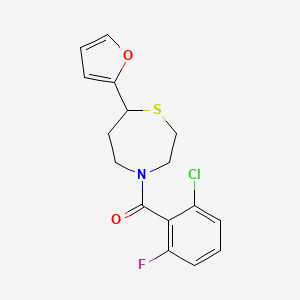

CB1 Cannabinoid Receptor Interaction

The molecular interaction of certain antagonists, including structures related to the compound in discussion, with the CB1 cannabinoid receptor has been studied. These investigations provide insights into the conformational stability and pharmacophore models for CB1 receptor ligands, which can be essential for developing cannabinoid receptor antagonists or modulators (Shim et al., 2002).

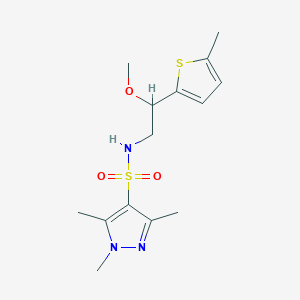

Glycine Transporter 1 Inhibitor

Compound exploration has identified potent GlyT1 inhibitors, demonstrating a structured approach using central nervous system multiparameter optimization (CNS MPO). These findings contribute to understanding the pharmacokinetics and therapeutic potential of GlyT1 inhibitors in treating disorders associated with glycine dysregulation (Yamamoto et al., 2016).

Antimicrobial and Antitumor Activity

The synthesis of new derivatives based on pyridine-2(1H)-thiones and related compounds has shown promising antimicrobial and antitumor activities. Such studies are pivotal for discovering new therapeutic agents against microbial infections and cancer (Othman, 2013).

Zukünftige Richtungen

The future directions for this compound could involve further development and testing of its anti-tubercular activity, as well as exploration of its potential applications in other areas. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Eigenschaften

IUPAC Name |

7-[4-[(2-chlorophenyl)methyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN5O2/c1-28-16-20(23-21(17-28)25(33)31(27-23)19-8-3-2-4-9-19)24(32)30-13-11-29(12-14-30)15-18-7-5-6-10-22(18)26/h2-10,16-17H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRGZEZCBSFADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)

![2-(1-Naphthyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2609697.png)

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)